molecular formula C13H20N2O B1291389 3-(2-(Piperidin-1-yl)ethoxy)aniline CAS No. 373824-23-8

3-(2-(Piperidin-1-yl)ethoxy)aniline

Cat. No. B1291389
M. Wt: 220.31 g/mol
InChI Key: FLRCQMIOFFBPAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(2-(Piperidin-1-yl)ethoxy)aniline" is a chemical structure that is part of a broader class of compounds involving piperidine motifs. Piperidine is a heterocyclic amine consisting of a six-membered ring containing five methylene groups and one nitrogen atom. Aniline is an organic compound with the formula C6H5NH2. The combination of these two structures through an ethoxy linker suggests a molecule with potential applications in various chemical domains, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of compounds related to "3-(2-(Piperidin-1-yl)ethoxy)aniline" involves multi-step organic reactions. For instance, the synthesis of dendritic G-2 melamines with piperidin-4-yl groups as key linkers starts from 4-amino-1-(tert-butoxycarbonyl)piperidine (Boc-PD-NH2) and involves the use of cyanuric chloride as an SN2-Ar amination reagent . Another related compound, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate, is synthesized through a one-pot three-component reaction involving salicylaldehyde, diethyl malonate, and piperidine . Similarly, (E)-N-((2-(piperidin-1-yl)quinolin-3-yl)methylene)aniline derivatives are synthesized from 2-(piperidin-1-yl)quinoline-3-carbaldehyde with substituted anilines . These methods indicate that the synthesis of compounds with piperidine and aniline components can be complex and may require careful optimization of reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds containing piperidine and aniline units can be elucidated using various spectroscopic techniques such as IR, H-NMR, mass spectrometry, and X-ray single crystal diffraction analysis . For example, the crystal and molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate has been determined to crystallize in the monoclinic space group with specific lattice parameters, and the molecules form H-bonded dimers in the crystal lattice . These structural analyses are crucial for understanding the properties and potential applications of the compounds.

Chemical Reactions Analysis

The chemical reactivity of piperidine-based compounds can vary depending on the substituents and the reaction conditions. In the case of dendritic G-2 melamines, the reactivity of Boc-PD-NH2 was found to be challenging in comparison with other amination reagents, which was interpreted using DFT thermodynamic and electronic computed data . The chemical reactions involving these compounds can lead to the formation of complex structures with potential self-assembly properties, as observed in the formation of spherical nano-aggregates from dendrimers containing piperidine motifs .

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-(2-(Piperidin-1-yl)ethoxy)aniline" and related compounds can be influenced by their molecular structure. For instance, the presence of hydrogen bonding and C-H…π interactions in the crystal lattice can affect the melting point, solubility, and stability of the compound . The self-assembly of dendrimers into nano-aggregates suggests unique properties such as chiral self-organization and potential applications in nanotechnology . The evaluation of anticancer activity of aniline derivatives containing piperidine units indicates potential medicinal applications .

Scientific Research Applications

Synthesis and Insecticidal Bioactivity

A study reported the synthesis of piperazine derivatives, including 4-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethoxy)aniline, which were designed based on serotonin receptor ligands. These compounds displayed selective insecticidal bioactivities against tested pests (Shen, Wang, & Song, 2013).

Antihypertensive Activity

A series of spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones, including derivatives similar to the compound , were synthesized and evaluated for antihypertensive activity. The study found potential central and peripheral mechanisms of action (Clark et al., 1983).

Anticancer Activity

(E)-N-((2-(piperidin-1-yl)quinolin-3-yl)methylene)aniline derivatives were synthesized and evaluated for in vitro anticancer activity against various human cells. The study highlights the potential of such compounds in cancer research (Subhash & Bhaskar, 2021).

Synthesis of Piperidines

Research on the synthesis of substituted piperidines, including N-(piperidin-3-en-4-yl)-N-(1,2-dimethoxycarbonyl-etheno)arylamine, was conducted. This study provides insights into the chemical synthesis methods relevant to compounds similar to 3-(2-(Piperidin-1-yl)ethoxy)aniline (Kuznetsov et al., 1986).

Spirosubstituted Piperidines Synthesis

A study demonstrated a three-component condensation of anilines with dimedone and formaldehyde, leading to the formation of spirosubstituted piperidines. This research is pertinent to understanding the synthesis processes involving compounds similar to 3-(2-(Piperidin-1-yl)ethoxy)aniline (Kozlov & Kadutskii, 2008).

Ring Expansion in Diazine Synthesis

A paper detailed the synthesis of piperazin-3-one derivatives by reactions of 2-anilino-2-ethoxy-3-oxothiobutanoic acid anilide with aliphatic 1,2-diamines, leading to ring expansion in diazines. This research aids in understanding the chemical behavior of related compounds (Zaleska et al., 2003).

Synthesis of Pharmaceutical Intermediates

Research on the synthesis of key pharmaceutical intermediates like methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, starting from 1-benzylpiperidin-4-one, highlights the compound's significance in pharmaceutical chemistry (Kiricojevic et al., 2002).

Functionalized Piperidine Derivatives

A study on the one-pot synthesis of functionalized piperidine derivatives from aromatic aldehydes, substituted anilines, and ethyl/methyl acetoacetate in the presence of acidic ionic liquids showed the versatility of such compounds in chemical synthesis (Shaterian & Azizi, 2013).

Safety And Hazards

The compound has a GHS07 pictogram and a signal word of "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-(2-piperidin-1-ylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c14-12-5-4-6-13(11-12)16-10-9-15-7-2-1-3-8-15/h4-6,11H,1-3,7-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRCQMIOFFBPAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620482
Record name 3-[2-(Piperidin-1-yl)ethoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(Piperidin-1-yl)ethoxy)aniline

CAS RN

373824-23-8
Record name 3-[2-(Piperidin-1-yl)ethoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.